molecular formula C20H20N2OS B5135057 N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide

N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide

Cat. No. B5135057
M. Wt: 336.5 g/mol
InChI Key: SPAXPYQRRNYCQW-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide, also known as QM, is a compound that has been extensively studied for its potential applications in scientific research. QM is a member of the family of compounds known as thioamides, which have been shown to have a range of biological activities. In

Scientific Research Applications

N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Additionally, N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide inhibits the growth and proliferation of cancer cells, and may induce apoptosis (cell death) in these cells. Additionally, N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide for lab experiments is its relative ease of synthesis. N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide can be synthesized using standard laboratory equipment and reagents, and does not require any specialized equipment or techniques. Additionally, N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide has been extensively studied for its potential applications in scientific research, and there is a large body of literature available on its properties and effects.
One of the limitations of N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide for lab experiments is its potential toxicity. N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide has been shown to have cytotoxic effects on some cell lines, and caution should be exercised when handling this compound. Additionally, the exact mechanism of action of N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are a number of potential future directions for research on N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide. One area of interest is in the development of N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide analogues with improved properties and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide, which may lead to the development of new treatments for cancer and other diseases. Finally, studies are needed to determine the safety and toxicity of N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide in vivo, which will be important for the development of potential therapeutic agents based on this compound.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide involves the reaction of 2-quinolinethiol with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide as a yellow solid with a melting point of 155-157°C. The synthesis of N-(2-methylphenyl)-2-(2-quinolinylthio)butanamide is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.

properties

IUPAC Name

N-(2-methylphenyl)-2-quinolin-2-ylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-3-18(20(23)22-16-10-6-4-8-14(16)2)24-19-13-12-15-9-5-7-11-17(15)21-19/h4-13,18H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAXPYQRRNYCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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